1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one
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Overview
Description
1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation of 4-bromo-5-chloro-2-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with amine or thiol groups.
Oxidation: 1-(4-Bromo-5-chloro-2-hydroxyphenyl)ethan-1-one.
Reduction: 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethanol.
Scientific Research Applications
1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one depends on its interaction with molecular targets. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) on the phenyl ring can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, although detailed studies are required to elucidate its exact mechanism .
Comparison with Similar Compounds
- 1-(4-Bromo-2-methoxyphenyl)ethan-1-one
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone
- 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
Comparison: 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one is unique due to the simultaneous presence of bromine, chlorine, and methoxy groups on the phenyl ring. This combination of substituents can significantly affect its chemical reactivity and biological activity compared to similar compounds with fewer or different substituents .
Properties
Molecular Formula |
C9H8BrClO2 |
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Molecular Weight |
263.51 g/mol |
IUPAC Name |
1-(4-bromo-5-chloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)6-3-8(11)7(10)4-9(6)13-2/h3-4H,1-2H3 |
InChI Key |
OEYISFKRDPWLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)Br)Cl |
Origin of Product |
United States |
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